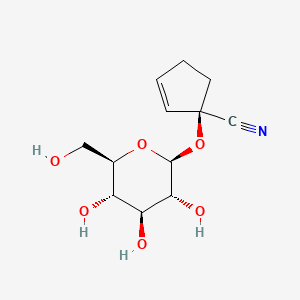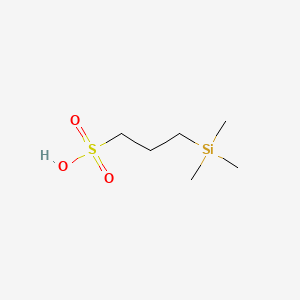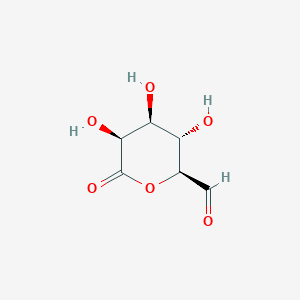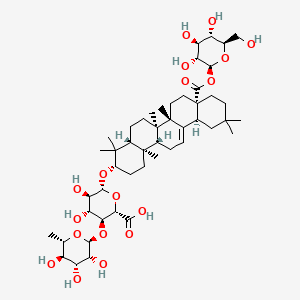
钨酸铅
描述
Lead tungstate, also known as lead(II) tungstate, is an inorganic compound with the chemical formula PbWO₄. It is a member of the tungstate family and is known for its high density, short decay time, and high irradiation damage resistance. Lead tungstate exists in two polymorphs: stolzite, which has a scheelite-type tetragonal structure, and raspite, which has a monoclinic structure. The compound is notable for its scintillation properties, making it valuable in various scientific and industrial applications .
科学研究应用
Lead tungstate has a wide range of scientific research applications:
High-Energy Physics: Due to its scintillation properties, lead tungstate is used in particle detectors and calorimeters in high-energy physics experiments, such as those conducted at the Large Hadron Collider.
Medical Imaging: Lead tungstate is used in positron emission tomography (PET) scanners and other medical imaging devices due to its ability to detect gamma rays.
Photocatalysis: Lead tungstate is employed in the photocatalytic degradation of organic pollutants, making it useful in environmental remediation.
Optical Devices: The compound’s luminescence properties make it suitable for use in lasers and other optical devices.
作用机制
Target of Action
Lead tungstate (PbWO4) is primarily used in the field of physics due to its unique properties. It is an important inorganic scintillating semiconductor . The primary targets of lead tungstate are the photovoltaic materials and high-energy physics detection devices . It is also known to bind medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters .
Mode of Action
Lead tungstate interacts with its targets in a unique way. As a scintillating semiconductor, it exhibits self-luminescence in almost the entire visible spectrum which could be decomposed in blue, green, and red components under UV excitation . The emission in the blue region was assigned to the charge transfer transition within WO4 2− group . In the context of biochemical interactions, lead tungstate is known to displace diazepam from the benzodiazepine (BZD) recognition site located on the GABA type A receptor .
Biochemical Pathways
Tungsten, a component of lead tungstate, is known to affect several phosphate-dependent intracellular functions, including energy cycling (atp), regulation of enzyme activity, and intracellular secondary messengers . More research is needed to fully understand the biochemical pathways specifically affected by lead tungstate.
Result of Action
The primary result of lead tungstate’s action is its ability to emit light across the visible spectrum when excited by UV light, making it useful in various physics applications . In a biochemical context, the displacement of diazepam from the BZD recognition site on the GABA type A receptor could potentially alter neuronal functions in glutamate neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lead tungstate. For instance, the luminescence properties of lead tungstate can be affected by temperature . In an environmental context, tungsten, a component of lead tungstate, has been found to be mobile in aquatic systems and exhibits severe ecotoxicological impacts . More research is needed to fully understand how environmental factors influence the action of lead tungstate.
生化分析
Biochemical Properties
Lead tungstate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, lead tungstate has been shown to affect the activity of soluble, NAD(+)-linked formate dehydrogenase (S-FDH; EC 1.2.1.2). The presence of lead tungstate results in an almost complete loss of S-FDH activity . This interaction highlights the compound’s potential to inhibit enzyme activity, which can have profound effects on cellular metabolism and function.
Cellular Effects
Lead tungstate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, lead tungstate can impact germination, growth, and lignification-related enzymes. Lower concentrations of lead tungstate can accelerate germination and enhance metabolic activities, while higher concentrations can cause oxidative damage and disrupt membrane integrity . These effects underscore the compound’s dual role in promoting and inhibiting cellular functions depending on its concentration.
Molecular Mechanism
The mechanism of action of lead tungstate at the molecular level involves several binding interactions with biomolecules. Lead tungstate can inhibit enzyme activity, as seen with soluble formate dehydrogenase, by binding to the enzyme and preventing its normal function . Additionally, lead tungstate can induce changes in gene expression, leading to alterations in cellular metabolism and function. These molecular interactions highlight the compound’s potential to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lead tungstate can change over time. The compound’s stability and degradation play crucial roles in its long-term impact on cellular function. Lead tungstate is known for its high irradiation damage resistance, which contributes to its stability in various experimental conditions . Prolonged exposure to lead tungstate can lead to cumulative effects on cellular metabolism and function, necessitating careful monitoring in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of lead tungstate vary with different dosages in animal models. Lower doses of lead tungstate can have beneficial effects, such as enhancing metabolic activities and promoting growth. Higher doses can lead to toxic or adverse effects, including oxidative damage and disruption of cellular integrity . These dosage-dependent effects highlight the importance of determining the optimal concentration of lead tungstate for specific applications to avoid potential toxicity.
Metabolic Pathways
Lead tungstate is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it affects the activity of soluble formate dehydrogenase, an enzyme involved in the oxidation of formate to carbon dioxide . By inhibiting this enzyme, lead tungstate can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. These interactions underscore the compound’s role in modulating biochemical pathways.
准备方法
Lead tungstate can be synthesized through both liquid-phase and solid-state processes. The solid-state synthesis involves mixing lead oxide (PbO) and tungsten trioxide (WO₃) in a stoichiometric ratio and heating the mixture at high temperatures. This method is preferred due to its simplicity and efficiency .
In the liquid-phase process, lead tungstate is prepared by reacting lead(II) acetate trihydrate with sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out at room temperature without the need for surfactants . Industrial production methods often involve the recycling of lead tungstate crystal growth waste, which is decomposed in nitric acid to produce high-purity tungsten trioxide and lead oxide .
化学反应分析
Lead tungstate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead tungstate can participate in redox reactions, although specific details on these reactions are limited.
Substitution: Lead tungstate can react with other metal tungstates to form mixed-metal tungstates.
Photocatalytic Reactions: Lead tungstate exhibits photocatalytic activity, particularly in the degradation of organic dyes like methyl orange under ultraviolet light irradiation.
Common reagents used in these reactions include lead(II) acetate, sodium tungstate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Lead tungstate can be compared with other metal tungstates, such as barium tungstate (BaWO₄), nickel tungstate (NiWO₄), and bismuth tungstate (Bi₂WO₆). These compounds share similar structural and photoluminescence properties but differ in their specific applications and physical characteristics :
Barium Tungstate: Exhibits a scheelite-type tetragonal structure and is used in scintillation counters and lasers.
Nickel Tungstate: Has a monoclinic structure and is known for its high surface area and catalytic properties.
Bismuth Tungstate: Features an orthorhombic structure and is used in photocatalysis and optical devices.
Lead tungstate is unique due to its high density, short decay time, and high irradiation damage resistance, making it particularly valuable in high-energy physics and medical imaging applications .
属性
IUPAC Name |
dioxido(dioxo)tungsten;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Pb.W/q;;2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTZYSOLHFIEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbWO4, O4PbW | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896962 | |
| Record name | Lead tungstate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead tungstate is a white to pale yellow powdery solid. Sinks in water. (USCG, 1999), White powder; Insoluble in water; [HSDB] | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead tungstate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2546 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.03 g/100 g water at 20 °C, Insoluble in water, Soluble in alkaline, Soluble in sodium hydroxide solutions | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
8.235 at 68 °F (Stolzite) 8.46 at 68 °F (Raspite) (USCG, 1999), 8.24 g/cu cm (stolizite); 8.46 g/cu cm (raspite) | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Yellow tetragonal crystals (stolzite); monoclinic crystals (raspite) | |
CAS No. |
7759-01-5 | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead tungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead tungsten oxide (PbWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead tungstate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead tungsten tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2053.4 °F (USCG, 1999), 1130 °C (stolzite) | |
| Record name | LEAD TUNGSTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8791 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD TUNGSTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/643 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What makes lead tungstate suitable for applications in high-energy physics?
A1: Lead tungstate exhibits several properties desirable for high-energy physics detectors. Its high density [] () provides excellent stopping power for high-energy particles, enabling efficient energy measurement. Additionally, its fast scintillation decay time allows for rapid detection of events, crucial in high-luminosity environments like the Large Hadron Collider (LHC).
Q2: How does lead tungstate's light output compare to other scintillators, and how can it be improved?
A2: While advantageous in other aspects, lead tungstate suffers from relatively low light output compared to some other scintillators. Research efforts have focused on enhancing this property. Studies have shown that doping with elements like antimony [] () or yttrium [] () can significantly improve the light output of lead tungstate crystals.
Q3: What is the role of the "growth method" in determining the properties of lead tungstate scintillators?
A3: The method employed for growing lead tungstate crystals significantly influences their scintillation properties. For example, the Czochralski technique has been successfully used to produce high-quality crystals [, , ] (, , ). The choice of growth method can impact factors like crystal transparency, defect concentration, and ultimately, the light yield and uniformity of the scintillator.
Q4: Can you explain the concept of "radiation hardness" in the context of lead tungstate crystals used in high-energy physics?
A4: Radiation hardness refers to the ability of a material to withstand damage from exposure to ionizing radiation, a significant concern in high-energy physics environments. Lead tungstate crystals, when exposed to radiation, can experience a reduction in their optical transmittance, diminishing their light output and overall performance. Research focuses on improving the radiation hardness of these crystals to ensure their longevity and reliability in detectors.
Q5: How does radiation damage affect lead tungstate, and what measures can be taken to mitigate it?
A5: Radiation exposure can induce color centers in lead tungstate crystals, leading to increased absorption of light, particularly in the blue region relevant to its scintillation emission [, ] (, ). This radiation damage can be partially recovered by illuminating the crystal with visible or near-infrared light, a process known as stimulated recovery [] (). This technique is being explored for potential implementation in future detectors to maintain their performance over extended periods.
Q6: What is the crystal structure of lead tungstate?
A6: Lead tungstate crystallizes in the scheelite structure, characterized by tetragonal symmetry [, ] (, ). This structure comprises of WO4 tetrahedra and Pb2+ ions arranged in a specific, ordered manner.
Q7: What is the significance of understanding the growth units of lead tungstate?
A7: Understanding the growth units, which are aggregations of WO4 tetrahedra and Pb2+ ions, provides insights into the crystal growth mechanisms of lead tungstate [] (). This knowledge is valuable for optimizing crystal growth conditions to achieve desired crystal sizes, morphologies, and ultimately, improved scintillation properties.
Q8: What are the primary luminescence bands observed in lead tungstate, and what causes them?
A8: Lead tungstate typically exhibits two main luminescence bands: a "blue" band and a "green" band [] (). These emissions arise from different radiative transitions within the crystal lattice. Understanding the origin and behavior of these bands is crucial for optimizing the light yield and tailoring the scintillation properties for specific applications.
Q9: What challenges arise in machining and polishing lead tungstate crystals, and how are they addressed?
A9: Lead tungstate, due to its anisotropic nature, poses challenges in machining and polishing. Specialized techniques, including diamond machining and polishing, have been developed to achieve the required precision and surface quality [] (). These advancements are essential for manufacturing large, high-quality crystals for use in detectors.
Q10: How does the anisotropy of lead tungstate crystals impact their optical properties?
A10: The anisotropic crystal structure of lead tungstate leads to variations in its optical properties depending on the direction of light propagation. This anisotropy affects not only surface reflections due to birefringence but also the bulk light absorption [] (). Accurate characterization and modeling of these anisotropic effects are essential for understanding light propagation and optimizing light collection in lead tungstate detectors.
Q11: What are the common methods for synthesizing lead tungstate crystals?
A11: Several methods have been explored for synthesizing lead tungstate, each with its advantages and drawbacks. Common techniques include the Czochralski method, the Bridgman technique, and precipitation from solution [, , , ] (, , , ). The choice of method influences crystal size, purity, defect concentration, and ultimately, their performance in applications.
Q12: What is the impact of surfactants on the morphology of lead tungstate crystals synthesized by precipitation?
A12: The presence of surfactants during precipitation synthesis can significantly influence the morphology of lead tungstate crystals. Studies have shown that surfactants like polyglycol 200 and cetyltrimethyl ammonium bromide (CTAB) can alter the crystal shape and size distribution [] (). This control over morphology is crucial for tailoring the material properties for specific applications.
Q13: How does the annealing process affect the properties of lead tungstate nanocrystals?
A13: Annealing, a heat treatment process, can significantly modify the properties of lead tungstate nanocrystals. Research indicates that annealing can impact the crystallite size, luminescence intensity, and even the color of the nanocrystals [] (). These changes are attributed to alterations in the crystal structure, defect concentration, and surface chemistry induced by the heat treatment.
Q14: Can lead tungstate be used in applications other than scintillation detectors?
A14: While primarily known for its scintillation properties, lead tungstate has been explored for other applications. Research suggests its potential use in photocatalysis, where its semiconducting properties and ability to absorb light can be exploited to drive chemical reactions [] (). These alternative applications highlight the versatility of lead tungstate and its potential beyond traditional areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)











